molecular formula C13H9FN2O2S B2657795 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255781-56-6

3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2657795
CAS No.: 1255781-56-6
M. Wt: 276.29
InChI Key: HZCXDMTWIRNHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a 4-fluoro-3-methylphenyl group. Its molecular formula is C₁₃H₉FN₂O₂S, with a molecular weight of 276.29 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological relevance of thienopyrimidine derivatives in antimicrobial, anticancer, and enzyme inhibition applications .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c1-7-6-8(2-3-9(7)14)16-12(17)11-10(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXDMTWIRNHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with thiourea and a suitable α,β-unsaturated carbonyl compound under acidic conditions to form the thieno[3,2-d]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular parameters of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3) Notable Features
3-(4-Fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₃H₉FN₂O₂S 276.29 4-Fluoro-3-methylphenyl Balanced lipophilicity; dual substituent effects
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₂H₆F₂N₂O₂S 280.25 2,4-Difluorophenyl Increased electronegativity; π-π interactions
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₃H₉FN₂O₂S 276.29 4-Fluorobenzyl Flexible benzyl group; altered steric bulk
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₄H₁₂N₂O₂S 272.33 3,5-Dimethylphenyl Enhanced hydrophobicity; steric hindrance
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione C₁₆H₁₂N₄O₂S₂ 380.43 Phenyl + thiazole at position 6 Heterocyclic thiazole; antimicrobial activity

Key Observations :

  • Fluorine Substitution : The 4-fluoro group in the target compound may enhance binding via hydrogen bonding or dipole interactions, similar to the 2,4-difluoro analog .
Antimicrobial Activity
  • Thiazole Derivatives: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione exhibits potent activity against Staphylococcus aureus (MIC < reference drugs Metronidazole and Streptomycin) and moderate activity against Pseudomonas aeruginosa and Candida albicans . However, alkylation at position 1 reduces efficacy, highlighting the importance of substituent positioning .
Enzyme Inhibition and Molecular Docking
  • Pyrido[2,3-d]pyrimidine Analogs : In molecular docking studies, fluorine atoms in 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione form hydrogen bonds with Arg98 and Thr176 residues in Nicotiana tabacum PPO, suggesting fluorine’s role in stabilizing ligand-receptor interactions . The target compound’s 4-fluoro group may similarly enhance affinity for enzymes or receptors.

Biological Activity

3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its unique structure and potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. The presence of the 4-fluoro-3-methylphenyl group enhances its interactions with biological targets, potentially influencing its therapeutic efficacy.

Structural Characteristics

The molecular formula of this compound is C21H23FN3O3SC_{21}H_{23}FN_3O_3S, with a molecular weight of approximately 416.5 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, characterized by a fused ring system that incorporates sulfur and nitrogen atoms. This arrangement is crucial for its biological activity as it allows for various interactions with enzymatic and receptor targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : This compound has been linked to the inhibition of specific enzymes and receptors. For instance, derivatives of thieno[2,3-d]pyrimidine have shown potent antagonistic activity against the luteinizing hormone-releasing hormone (LHRH) receptor, with IC50 values in the low nanomolar range .
  • Anticancer Properties : Similar thienopyrimidine derivatives have demonstrated anticancer activity. For example, compounds like 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-6(5H)-one have been identified as effective in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is primarily through interaction with target proteins or enzymes. Binding affinity studies reveal that the compound can effectively bind to specific sites on these targets, altering their activity and leading to therapeutic effects.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into how structural modifications influence biological activity:

Compound NameStructural FeaturesBiological Activity
4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-6(5H)-oneFused pyrimidine with fluorophenylAnticancer
5-(4-morpholinophenyl)thieno[3,2-d]pyrimidin-4-oneMorpholine substitutionTyrosine kinase inhibition
6-amino-thieno[3,2-d]pyrimidin-4-oneAmino group at position 6Antiviral properties

This table illustrates that variations in substituents can significantly impact the pharmacological profile of thienopyrimidine derivatives.

Case Studies

Several case studies highlight the efficacy of thienopyrimidine derivatives:

  • LHRH Receptor Antagonism : A study demonstrated that a derivative with a similar structure to our compound showed potent antagonistic activity against the LHRH receptor with an IC50 value as low as 0.06 nM . This suggests a strong potential for therapeutic applications in hormone-related conditions.
  • Anticancer Research : Another investigation into thienopyrimidine compounds revealed their capability to inhibit cell proliferation in various cancer cell lines. The study emphasized the importance of structural features in enhancing anticancer activity .

Q & A

Q. What are the standard synthetic routes for 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Cyclization of methyl 3-aminothiophene-2-carboxylate with urea to form the thieno[3,2-d]pyrimidine core .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the 4-fluoro-3-methylphenyl group. Chlorinated intermediates (e.g., chlorobenzyl derivatives) are often used for aryl group incorporation .
  • Key Intermediates : Methyl 3-aminothiophene-2-carboxylate (core precursor), 4-fluoro-3-methylphenylboronic acid (for Suzuki coupling), and halogenated intermediates for substitution reactions .
  • Critical Parameters : Solvent choice (DMF or acetonitrile), temperature control (reflux conditions), and catalysts (e.g., Pd for cross-coupling) .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : To verify substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl vs. methylphenyl signals) .
  • HPLC : For purity assessment (>95% purity typically required for biological assays) .
  • Mass Spectrometry (MS) : Confirmation of molecular weight (e.g., expected [M+H]+ ion at m/z 333.3) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings, critical for understanding electronic properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Optimization strategies include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves cyclization efficiency .
  • Temperature Gradients : Reflux conditions (80–120°C) for cyclization vs. room temperature for milder substitutions .
  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of fluorophenyl groups, with yields improving from 45% to 72% after optimizing ligand ratios .
  • By-product Mitigation : Use of scavengers (e.g., molecular sieves) to absorb excess reagents in multi-step syntheses .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar thienopyrimidine analogs?

  • Methodological Answer : Contradictions often arise due to:
  • Substitution Patterns : For example, alkylation at position 1 (N-benzyl groups) reduces antimicrobial activity compared to unsubstituted analogs, as seen in Staphylococcus aureus assays .
  • Bioassay Variability : Standardize protocols (e.g., MIC values via broth microdilution) to compare activity across studies.
  • Structural-Activity Relationships (SAR) :
Substituent Biological Activity (IC₅₀) Reference
4-Fluorophenyl12 µM (Antimicrobial)
3-Methylphenyl28 µM (Antimicrobial)
Dual halogenation (F/Cl)8 µM (Anticancer)
  • Computational Modeling : Docking studies to predict binding affinities for targets like DNA gyrase or kinases, reconciling discrepancies between in vitro and in silico data .

Q. How do researchers evaluate the compound’s potential as an antitubercular or anticancer agent?

  • Methodological Answer :
  • In Vitro Assays :
  • Antitubercular : MIC against Mycobacterium tuberculosis H37Rv (e.g., 6.25 µg/mL vs. rifampicin control at 0.5 µg/mL) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ of 15 µM against HeLa cells) .
  • Mechanistic Studies :
  • Enzyme Inhibition : Fluorometric assays to measure inhibition of DHFR (dihydrofolate reductase) or topoisomerase II .
  • Apoptosis Markers : Western blotting for caspase-3 activation in treated cells .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show minimal effects?

  • Methodological Answer : Discrepancies may result from:
  • Strain-Specificity : Activity against S. aureus (MIC 8 µg/mL) but not Pseudomonas aeruginosa (MIC >128 µg/mL) due to differences in bacterial membrane permeability .
  • Compound Stability : Degradation under assay conditions (e.g., pH-sensitive thioether bonds) .
  • Synergistic Effects : Enhanced activity when combined with β-lactam antibiotics, not tested in all studies .

Experimental Design Considerations

Q. What in vivo models are suitable for preclinical testing of this compound’s pharmacokinetics?

  • Methodological Answer :
  • Rodent Models : Evaluate oral bioavailability and plasma half-life (e.g., Sprague-Dawley rats, 10 mg/kg dose).
  • Metabolic Profiling : LC-MS/MS to identify metabolites (e.g., oxidative defluorination or glucuronidation) .
  • Toxicity Screening : ALT/AST levels in serum to assess hepatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.